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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flow cytometry for the

analysis of immune cells treated with deucravacitinib, a first-in-class, oral, selective, allosteric

tyrosine kinase 2 (TYK2) inhibitor. The protocols and data herein are intended to facilitate

research into the mechanism of action and immunological effects of this compound.

Introduction to Deucravacitinib
Deucravacitinib is a highly selective inhibitor of tyrosine kinase 2 (TYK2), a member of the

Janus kinase (JAK) family.[1][2] Unlike other JAK inhibitors that bind to the conserved catalytic

domain, deucravacitinib allosterically binds to the regulatory (pseudokinase or JH2) domain of

TYK2.[3][4][5] This unique mechanism confers high selectivity for TYK2 over JAK1, JAK2, and

JAK3, thereby minimizing off-target effects.[1][2][3] TYK2 is a crucial intracellular kinase that

mediates signaling for key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and

Type I Interferons (IFNs).[1][2][4] By inhibiting TYK2, deucravacitinib effectively modulates the

signaling pathways implicated in the pathogenesis of various immune-mediated diseases,

including psoriasis, psoriatic arthritis, and lupus.[1][2][6]

Flow cytometry is an indispensable tool for dissecting the cellular-level effects of

deucravacitinib. It allows for multi-parametric analysis of distinct immune cell subsets,
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enabling researchers to quantify changes in cell frequency, activation state, and function

following drug treatment.

Mechanism of Action: TYK2 Signaling Pathway
TYK2 pairs with other JAK family members (JAK1 or JAK2) to mediate downstream signaling of

cytokine receptors for IL-12, IL-23, and Type I IFNs.[7] Upon cytokine binding, the receptor-

associated JAKs, including TYK2, become activated and phosphorylate each other and the

receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription

(STAT) proteins, which are then phosphorylated, dimerize, and translocate to the nucleus to

regulate the expression of target inflammatory genes. Deucravacitinib locks the regulatory

domain of TYK2 into an inhibitory conformation with the catalytic domain, preventing its

activation and interrupting this signaling cascade.[3]
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Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine-induced STAT

phosphorylation.

Effects of Deucravacitinib on Immune Cells and
Biomarkers
Clinical and preclinical studies have quantified the impact of deucravacitinib on various

immune parameters. The following tables summarize key findings relevant to flow cytometry

analysis.

Table 1: Effect of Deucravacitinib on Serum Biomarkers in Psoriasis Patients

Biomarker
Pathway
Association

% Reduction with
Deucravacitinib

Reference

IL-17A IL-23/Th17 47% to 50% [2][3][7]

IL-19 IL-23/Th17 72% [2][3][7]

Beta-defensin
Keratinocyte

Activation
81% to 84% [2][3][7]

IL-17C IL-23/Th17
Significant reduction

vs. placebo
[8][9]

| IL-20 | IL-23/Th17 | Significant reduction vs. placebo |[8][9] |

Table 2: Observed Effects of Deucravacitinib on Immune Cell Populations
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Disease Model Cell Type
Observed
Effect

Method of
Analysis

Reference

Healthy
Volunteers

T, B, and NK
Cells

No
abnormalities
in major
subsets
identified.

TBNK Flow
Cytometry

[10]

Healthy

Volunteers
Lymphocytes

Inhibited IFN-

mediated

decrease in

lymphocyte

counts in a dose-

dependent

manner.

Automated Cell

Count
[10]

Systemic Lupus

(SLE)
B-Cells

Reduction in

markers

associated with

B-cell activation

and

differentiation.

Flow Cytometry [11][12][13]

Systemic Lupus

(SLE)

Lymphocytes &

Neutrophils

Counts

increased

towards normal

levels.

Flow Cytometry [11][12][13]

Psoriasis

(Mouse)
γδ T Cells

Markedly

reduced

infiltration in skin,

blood, and

spleen.

Flow Cytometry [14]

Psoriasis

(Mouse)
Neutrophils

Significantly

reduced

infiltration in skin

and blood.

Flow Cytometry [14]
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| Psoriasis (Mouse) | Dendritic Cells (DCs) | Reduced frequency in the spleen. | Flow Cytometry

|[14] |

Experimental Protocols for Flow Cytometry Analysis
This section provides detailed protocols for the analysis of immune cells following in vitro or ex

vivo treatment with deucravacitinib.
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Caption: Standard experimental workflow for flow cytometric analysis of deucravacitinib's

effects.

Protocol 4.1: Peripheral Blood Mononuclear Cell (PBMC) Isolation

Collect whole blood into heparin or EDTA-containing tubes.

Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

Layer the diluted blood carefully over a Ficoll-Paque gradient in a conical tube.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.

Wash the collected PBMCs twice with PBS, centrifuging at 300 x g for 10 minutes for each

wash.

Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.

Protocol 4.2: In Vitro Deucravacitinib Treatment and Stimulation

This protocol is designed to assess the inhibition of cytokine-induced STAT phosphorylation.

Plate isolated PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

Pre-incubate cells with varying concentrations of deucravacitinib or a vehicle control (e.g.,

DMSO) for 1-2 hours at 37°C. Based on published data, effective in vitro concentrations are

in the nanomolar range (IC50 range, 2–19 nM for cellular signaling assays).[5]

Stimulate the cells by adding a specific cytokine to induce TYK2-dependent signaling. For

example:

IL-12/IL-23 Pathway: Use recombinant human IL-12 (e.g., 2 ng/mL) for 15-30 minutes.[5]

Type I IFN Pathway: Use recombinant human IFN-α (e.g., 1000 U/mL) for 15-30 minutes.
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Stop the stimulation immediately by proceeding to the fixation step in the Phospho-Flow

protocol (Protocol 4.4).

Protocol 4.3: General Immunophenotyping (Surface and Intracellular Staining)

Aliquot approximately 1-2 x 10^6 treated cells per tube.

Wash cells with FACS buffer (PBS + 2% FBS).

Surface Staining: Resuspend cells in 100 µL of FACS buffer containing a pre-titrated cocktail

of fluorescently-conjugated surface antibodies (see Table 3 for examples).

Incubate for 30 minutes at 4°C in the dark.

Wash twice with FACS buffer.

Fixation/Permeabilization: If performing intracellular staining, resuspend the cells in a

fixation/permeabilization buffer (e.g., eBioscience™ IC Fixation Buffer) and follow the

manufacturer's instructions.[14]

Intracellular Staining: Add the intracellular antibody cocktail (e.g., for cytokines like IL-17A,

IFN-γ, or transcription factors) diluted in permeabilization buffer.

Incubate for 30-45 minutes at room temperature in the dark.

Wash twice with permeabilization buffer.

Resuspend the final cell pellet in 300-500 µL of FACS buffer for acquisition.

Protocol 4.4: Phospho-Flow Staining for pSTAT Analysis

Following stimulation (Protocol 4.2, Step 3), immediately fix the cells by adding a phospho-fix

buffer (e.g., BD Phosflow Lyse/Fix Buffer) and incubate for 10-15 minutes at 37°C.[5]

Permeabilize the cells by adding ice-cold perm buffer (e.g., BD Phosflow Perm Buffer III) and

incubate on ice for 30 minutes.[5]

Wash the cells twice with FACS buffer.
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Stain with a cocktail of surface antibodies and a phospho-specific STAT antibody (e.g., anti-

pSTAT3, anti-pSTAT5) for 30-60 minutes at room temperature in the dark.[5]

Wash twice with FACS buffer.

Resuspend in FACS buffer for acquisition.

Table 3: Example Flow Cytometry Panels for Deucravacitinib Analysis

Panel Type Target Cells
Suggested Markers
(Fluorochrome)

Purpose

Basic TBNK T, B, NK Cells

CD45 (VioBlue),
CD3 (FITC), CD19
(PE), CD56 (APC),
CD4 (PE-Cy7), CD8
(APC-Cy7)

Quantify major
lymphocyte
populations.

Th1/Th17 Analysis CD4+ T-Cells

CD45, CD3, CD4,

CCR6 (PE), CXCR3

(APC), IFN-γ (AF488),

IL-17A (PerCP-Cy5.5)

Assess the frequency

of key T-helper

subsets affected by

IL-12/IL-23 signaling.

Phospho-Flow T-Cells, B-Cells

CD3, CD19, CD4,

CD8, pSTAT3

(AF647), pSTAT5 (PE)

Directly measure

inhibition of TYK2-

mediated STAT

phosphorylation in

specific cell types.

| Myeloid Panel | Monocytes, DCs | CD45, CD14 (FITC), CD16 (PE), HLA-DR (PerCP), CD11c

(APC), CD123 (PE-Cy7) | Analyze effects on innate immune cells involved in inflammatory

responses. |

Data Analysis and Interpretation
Gating Strategy: Begin by gating on singlets, followed by live cells (using a viability dye), and

then CD45+ leukocytes. From there, identify major populations (e.g., CD3+ T-cells, CD19+
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B-cells, CD14+ monocytes). Further subset these populations based on markers like CD4

and CD8 for T-cells.

Expected Outcomes:

In phospho-flow assays, treatment with deucravacitinib is expected to cause a dose-

dependent decrease in the median fluorescence intensity (MFI) of pSTAT proteins in

stimulated cells compared to the vehicle control.

Analysis of T-cell subsets may show a reduction in the differentiation or cytokine

production of Th1 (IFN-γ) and Th17 (IL-17A) cells.

In disease models like SLE, an increase in lymphocyte counts and a decrease in activated

B-cell markers may be observed.[11]
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Caption: Logical flow from deucravacitinib administration to downstream cellular effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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